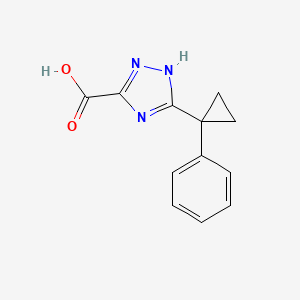
(E)-tert-Butyl (5-hydroxypent-3-en-1-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2-propanyl [(3e)-5-hydroxy-3-penten-1-yl]carbamate is an organic compound with a complex structure that includes a carbamate group, a hydroxyl group, and a pentenyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-propanyl [(3e)-5-hydroxy-3-penten-1-yl]carbamate typically involves the reaction of 2-Methyl-2-propanyl chloroformate with [(3e)-5-hydroxy-3-penten-1-yl]amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. Continuous flow reactors allow for precise control of reaction conditions, leading to higher selectivity and reduced waste. The use of catalysts such as Raney nickel can further improve the reaction efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-2-propanyl [(3e)-5-hydroxy-3-penten-1-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted carbamates.
Aplicaciones Científicas De Investigación
2-Methyl-2-propanyl [(3e)-5-hydroxy-3-penten-1-yl]carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a drug precursor.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Methyl-2-propanyl [(3e)-5-hydroxy-3-penten-1-yl]carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity. This compound may also interact with cellular pathways involved in signal transduction and metabolism .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-2-propanyl (4-hydroxy-2-octanyl)carbamate
- 2-Methyl-2-propanyl (4-hydroxy-3-piperidinyl)carbamate
Uniqueness
2-Methyl-2-propanyl [(3e)-5-hydroxy-3-penten-1-yl]carbamate is unique due to its specific structural features, such as the pentenyl chain and the position of the hydroxyl group.
Propiedades
Fórmula molecular |
C10H19NO3 |
|---|---|
Peso molecular |
201.26 g/mol |
Nombre IUPAC |
tert-butyl N-[(E)-5-hydroxypent-3-enyl]carbamate |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-7-5-4-6-8-12/h4,6,12H,5,7-8H2,1-3H3,(H,11,13)/b6-4+ |
Clave InChI |
RDSBVFLOBKVNEE-GQCTYLIASA-N |
SMILES isomérico |
CC(C)(C)OC(=O)NCC/C=C/CO |
SMILES canónico |
CC(C)(C)OC(=O)NCCC=CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-(Butylamino)-5-[(dimethylamino)sulfonyl]-4-phenoxybenzoic acid](/img/structure/B13980806.png)

![4-(4-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B13980812.png)



![Ethyl 3-[4-(bromomethyl)phenyl]propanoate](/img/structure/B13980829.png)


